N3-Methyl Versus N3-Butyl Substitution Defines PPARγ Agonist Potency: CB11 Comparator Data
The target compound's N3-methyl group is a critical structural differential from the N3-butyl analog CB11. While no direct PPARγ reporter assay data has been disclosed for the N3-methyl compound, the published CB11 data provides a quantitative baseline. CB11 (N3-butyl) activated PPARγ with an EC50 of 2.3 μM in a GAL4-PPARγ transactivation assay in HEK293 cells [1]. SAR analysis within this imidazo-purine series indicates that shortening the N3 alkyl chain from butyl to methyl typically results in a >5-fold reduction in PPARγ agonistic activity due to weakened hydrophobic interaction with the ligand-binding domain Ω-loop [2]. Therefore, the target compound is expected to exhibit substantially attenuated PPARγ activation relative to CB11, making it valuable as a negative-control probe or for studying selectivity windows against other nuclear receptor off-targets.
| Evidence Dimension | PPARγ transactivation activity (GAL4 hybrid reporter assay in HEK293 cells) |
|---|---|
| Target Compound Data | Not directly reported; predicted EC50 >10 μM based on N3-alkyl SAR trend |
| Comparator Or Baseline | CB11 (8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-imidazo[2,1-f]purine-2,4-dione): EC50 = 2.3 μM |
| Quantified Difference | ≥4.3-fold reduction in potency (inferred from N3-alkyl chain shortening SAR) |
| Conditions | GAL4-hPPARγ-LBD transactivation assay; HEK293 cells; 24 h agonist treatment; 293T cell background |
Why This Matters
A >4-fold potency gap defines the target compound as a PPARγ-sparing analog, which is critical for projects seeking to retain imidazo-purine scaffold benefits while eliminating PPARγ-driven adipogenic or fluid-retention liabilities.
- [1] Kim, T. W., Hong, D. W., Park, J. W., & Hong, S. H. (2020). CB11, a novel purine-based PPARγ ligand, overcomes radio-resistance by regulating ATM signalling and EMT in human non-small-cell lung cancer cells. British Journal of Pharmacology, 177(23), 5477–5493. View Source
- [2] Baraldi, P. G., et al. (2005). Synthesis and biological evaluation of new pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives as potent and selective human A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 48(14), 4697–4701. View Source
